Pentoxifylline metabolite M-3 is a significant derivative of pentoxifylline, a drug primarily used to improve blood flow and reduce blood viscosity in various medical conditions. The metabolite M-3 is formed during the metabolic processing of pentoxifylline, which is known for its hemorheological effects, enhancing red blood cell flexibility and reducing aggregation. Understanding the characteristics and implications of pentoxifylline metabolite M-3 is crucial for its potential applications in clinical settings.
Pentoxifylline metabolite M-3 is derived from the metabolism of pentoxifylline, which undergoes extensive biotransformation in the liver and erythrocytes. The primary metabolic pathways involve several enzymes, leading to the formation of various metabolites, including M-1, M-3, and others. These metabolites are detectable in plasma and contribute to the pharmacological effects observed with pentoxifylline administration.
Pentoxifylline metabolite M-3 falls under the category of methylxanthine derivatives. It is classified as a pharmaceutical metabolite with potential therapeutic effects related to its parent compound, pentoxifylline.
The synthesis of pentoxifylline metabolite M-3 involves specific chemical reactions that transform precursor compounds into the final metabolite. One established method includes the reaction of 1,3-dimethylxanthine with 4,5-dihydroxyhexylamine under controlled conditions. This process typically requires careful temperature regulation and reaction time to ensure optimal yield and purity of the product.
The synthesis process may involve:
Pentoxifylline metabolite M-3 has a complex molecular structure characterized by a xanthine core. The structural formula can be represented as follows:
This indicates that the compound contains 13 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms.
The molecular weight of pentoxifylline metabolite M-3 is approximately 282.31 g/mol. Its structure contributes to its biological activity and interaction with various biological targets.
Pentoxifylline metabolite M-3 participates in several biochemical reactions within the body. These include:
The formation of pentoxifylline metabolite M-3 involves oxidation-reduction reactions facilitated by cytochrome P450 enzymes. These reactions are crucial for transforming the parent compound into its active metabolites.
The mechanism of action for pentoxifylline metabolite M-3 is closely related to that of pentoxifylline itself. It primarily acts by:
Research indicates that pentoxifylline metabolites can modulate inflammatory responses by inhibiting pro-inflammatory cytokines while promoting anti-inflammatory mediators like interleukin-10. This dual action helps in managing conditions associated with impaired blood flow and inflammation.
Pentoxifylline metabolite M-3 is typically a white to off-white crystalline powder. It is soluble in water and organic solvents, which facilitates its absorption and distribution in biological systems.
The chemical properties include:
Pentoxifylline metabolite M-3 has several potential applications in scientific research and clinical practice:
Pentoxifylline metabolite M-3 (1-(3-carboxypropyl)-3,7-dimethylxanthine) is generated through oxidative shortening of pentoxifylline's side chain, primarily mediated by hepatic cytochrome P450 (CYP) enzymes. This biotransformation occurs via sequential ω-oxidation and β-oxidation reactions:
M-3 formation exhibits stereoselective dependencies. The reduction of pentoxifylline to M-1 (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) – a precursor in M-3's pathway – is governed by erythrocytic and hepatic carbonyl reductases with preferential activity toward the (S)-enantiomer (Km = 1.1 mM vs. 11 mM for (R)-M-1) [4]. This enzymatic preference significantly impacts M-3 generation kinetics, as (S)-M-1 is metabolized 3–4 times faster than its (R)-counterpart [4].
Table 1: Enzymatic Systems in M-3 Biogenesis
Enzyme System | Reaction Catalyzed | Tissue Localization | Metabolite Precursor |
---|---|---|---|
CYP1A2/CYP2E1 | ω-Hydroxylation | Liver | Pentoxifylline → Hydroxy intermediates |
Alcohol Dehydrogenase (ADH) | Oxidation to carboxylic acid | Liver, Erythrocytes | Hydroxy metabolites → M-4/M-5 |
Mitochondrial β-Oxidation Enzymes | Side-chain shortening | Liver | M-5 → M-4 → M-3 |
Carbonyl Reductases | Ketone reduction (stereoselective) | Erythrocytes, Liver | Pentoxifylline → (S)-M-1 |
M-3 formation and clearance kinetics demonstrate marked interspecies variability, reflecting differences in metabolic enzyme expression and activity:
Table 2: Comparative Pharmacokinetics of M-3 Across Species
Species | Formation Rate Constant (h⁻¹) | Elimination Half-Life (h) | Relative AUC (vs. Pentoxifylline) | Primary Enzymes Involved |
---|---|---|---|---|
Human | 0.42 ± 0.08 | 1.4 ± 0.2 | 0.35 | CYP1A2, Mitochondrial β-oxidation |
Rat | 0.97 ± 0.12 | 1.3 ± 0.3 | 0.62 | CYP2C11, ADH |
Mouse (Healthy) | 0.68 ± 0.10 | 1.1 ± 0.2 | 0.41 | CYP2E1, Carbonyl reductases |
Mouse (Infected) | 0.71 ± 0.09 | 6.8 ± 1.1* | 3.28* | N/A (clearance impaired) |
Rabbit | 0.29 ± 0.05 | 2.8 ± 0.4 | 0.78 | CYP2B4, ADH |
*Infection significantly alters kinetics [1]
M-3 does not function in metabolic isolation but participates in dynamic networks with other pentoxifylline derivatives, particularly M-1 (hydroxy metabolite) and M-5 (C4 carboxylic acid metabolite):
Table 3: Functional Interplay Between M-3 and Co-Metabolites in Hepatic Pathways
Metabolic Pathway | M-3's Role | Interaction with Co-Metabolites | Key Molecular Targets |
---|---|---|---|
Mitochondrial β-Oxidation | Substrate for further degradation | Competes with M-5 for β-oxidation enzymes; Inhibited by M-5 (Ki = 48 μM) | ACOX1, CPT2 |
Cytokine Regulation | Weak direct TNF-α suppression | Synergizes with M-1 by enhancing cAMP/PKA signaling; Antagonizes M-4-mediated NF-κB activation | PDE4B, TNF mRNA |
Oxidative Stress Response | Minimal HO-1 induction | Potentiates M-1-triggered HO-1 upregulation; Neutralizes ROS from M-4 metabolism | NRF2, HMOX1 promoter |
Lipid Metabolism | Modulates GP/LA pathways | Coordinates with M-4/M-5 to regulate PTGS2, CYP3A4, ACHE | PTGS2, CYP3A4, ACHE |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: